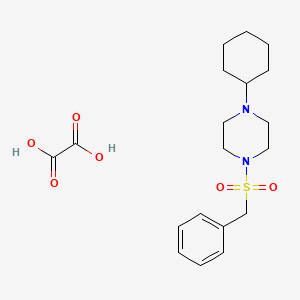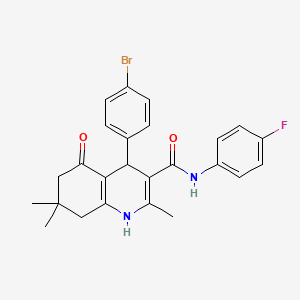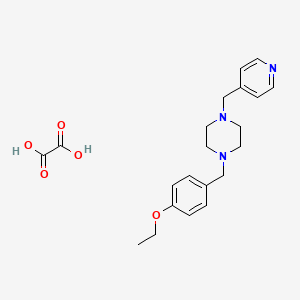![molecular formula C22H23NO3 B3941296 methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate](/img/structure/B3941296.png)
methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate
Übersicht
Beschreibung
Methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate, also known as MBQ, is a synthetic organic compound that belongs to the quinoline family. It is widely used in scientific research for its unique properties, including its ability to inhibit enzymes and its potential as a therapeutic agent. In
Wirkmechanismus
Methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate inhibits the activity of enzymes by binding to their active sites, preventing them from catalyzing their respective reactions. It has been suggested that this compound achieves this inhibition through hydrogen bonding and hydrophobic interactions with the enzyme active site. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. Additionally, it has a well-defined structure, making it easy to study its properties and interactions with other compounds. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is still being studied, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further research is needed to fully understand its neuroprotective effects and to determine its efficacy in animal models and clinical trials. Additionally, this compound's potential as a therapeutic agent for other diseases such as diabetes and cancer should be further explored. Finally, the development of new synthesis methods for this compound that improve its solubility and purity could enhance its use in future research.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of several enzymes, including butyrylcholinesterase, acetylcholinesterase, and α-glucosidase. These enzymes play important roles in various diseases such as Alzheimer's disease, diabetes, and cancer. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
methyl 2-[4-(3-methylbutoxy)phenyl]quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15(2)12-13-26-17-10-8-16(9-11-17)21-14-19(22(24)25-3)18-6-4-5-7-20(18)23-21/h4-11,14-15H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGHTUPYNVOBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3941213.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B3941226.png)

![N~1~-(3,4-difluorophenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3941235.png)
![N-[2-(1-naphthylamino)ethyl]acetamide](/img/structure/B3941241.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B3941248.png)


![3-[(cyclobutylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3941282.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B3941283.png)
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-ethylthiourea](/img/structure/B3941292.png)